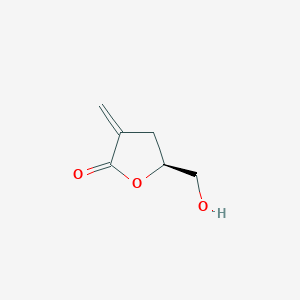
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one can be achieved through several methods. One common approach involves the reaction of (5S)-hydroxymethyl-5H-furan-2-one with specific reagents to introduce the methylidene group . The reaction conditions typically require a controlled environment with specific temperatures and catalysts to ensure high yield and enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylidene group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(benzyloxymethyl)-5H-furan-2-one
- (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan
- 2-methyl-5-hydroxymethyl-3,4-dihydroxypyrrolidines
Uniqueness
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one is unique due to its specific structural features, such as the presence of both hydroxymethyl and methylidene groups on the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h5,7H,1-3H2/t5-/m0/s1 |
InChI Key |
PYBIZFZOOGMUMG-YFKPBYRVSA-N |
Isomeric SMILES |
C=C1C[C@H](OC1=O)CO |
Canonical SMILES |
C=C1CC(OC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
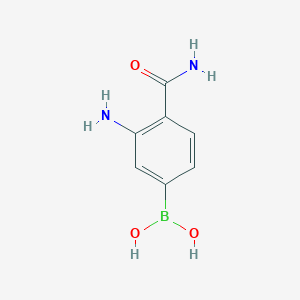
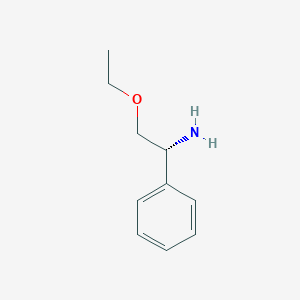
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
amine](/img/structure/B11760730.png)
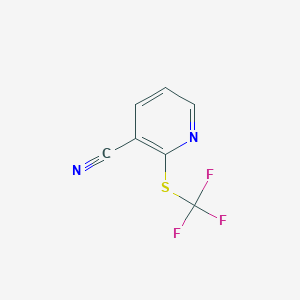
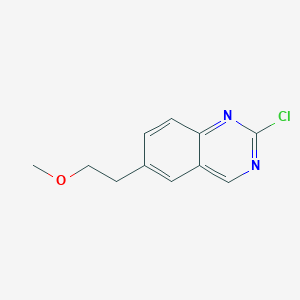

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
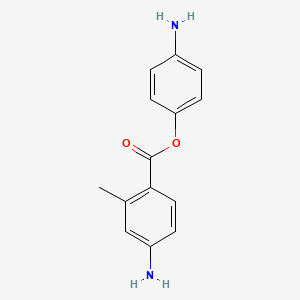

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
